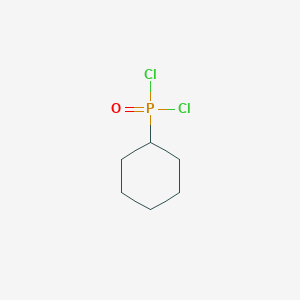

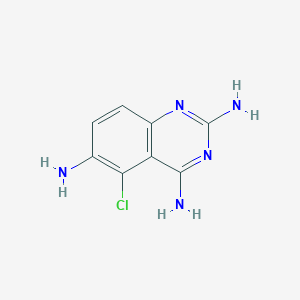

![molecular formula C11H22N2O3 B093463 (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid CAS No. 17665-00-8](/img/structure/B93463.png)

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

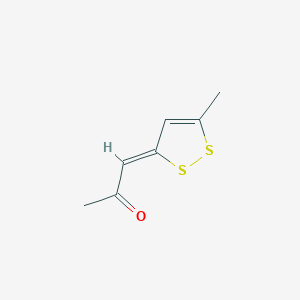

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid, also known as leucine, is an essential amino acid that plays a crucial role in protein synthesis and muscle growth. It is one of the three branched-chain amino acids (BCAAs) along with isoleucine and valine. Leucine cannot be synthesized by the body and must be obtained through diet or supplementation.

Mecanismo De Acción

Leucine activates mTOR signaling pathway, which leads to the phosphorylation of downstream targets such as p70S6K and 4E-BP1, resulting in increased protein synthesis. Leucine also activates the insulin-like growth factor 1 (IGF-1) signaling pathway, which is involved in muscle growth and repair.

Biochemical and Physiological Effects:

Leucine has several biochemical and physiological effects on the body. It is involved in the synthesis of proteins, which are essential for muscle growth and repair. Leucine also plays a role in glucose metabolism and energy production. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Leucine is a commonly used supplement in sports nutrition and exercise physiology research. Its effects on muscle growth and protein synthesis can be easily measured using techniques such as muscle biopsies and stable isotope tracers. However, the use of (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid in lab experiments can be limited by its availability and cost.

Direcciones Futuras

1. Investigating the effects of (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid supplementation on muscle growth and protein synthesis in different populations, such as athletes, elderly individuals, and individuals with muscle wasting disorders.

2. Examining the effects of this compound supplementation on other physiological processes, such as glucose metabolism and immune function.

3. Investigating the optimal dosage and timing of this compound supplementation for maximizing muscle growth and protein synthesis.

4. Exploring the potential of this compound as a therapeutic agent for muscle wasting disorders and other conditions.

5. Investigating the effects of this compound supplementation in combination with other nutrients, such as carbohydrates and other amino acids.

Métodos De Síntesis

Leucine can be synthesized through the transamination of α-ketoisocaproic acid or by the breakdown of proteins. However, the most common method of synthesis is through fermentation using bacteria such as Corynebacterium glutamicum.

Aplicaciones Científicas De Investigación

Leucine has been extensively studied for its role in protein synthesis and muscle growth. It has been shown to stimulate the mechanistic target of rapamycin (mTOR) signaling pathway, which is responsible for regulating protein synthesis. Leucine supplementation has also been found to increase muscle protein synthesis and improve muscle mass and strength in both young and older adults.

Propiedades

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.